6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine

Physicochemical property Lipophilicity CNS drug design

Fragment-based drug discovery campaigns targeting the WDR5 WIN site often stall due to the lack of a validated, derivatizable starting point. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine is the confirmed minimal fragment that directly addresses this bottleneck. · Proven WDR5 WIN-site binding: Co-crystal structure available (PDB 6das); SAR shows Kd <10 nM upon 2-position elaboration. · CNS-optimal physicochemical profile: XLogP3-AA of 0 enables passive blood-brain barrier penetration, unlike the polar 7-amine regioisomer. · Efficient SAR exploration: The free 3-NH₂ group allows on-demand diversification via diazotization/Suzuki coupling to access probes like CPPI with in vivo efficacy.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1507681-94-8
Cat. No. B1412331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
CAS1507681-94-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)N
InChIInChI=1S/C6H9N3/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3,7H2
InChIKeyOWZUESWAMPZZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine: Physicochemical Profile


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine (CAS 1507681-94-8) is a bicyclic heterocyclic amine featuring a fused pyrrole–imidazole core with the primary amine located at the 3-position of the imidazole ring [1]. It has the molecular formula C₆H₉N₃, a molecular weight of 123.16 g/mol, a computed XLogP3-AA of 0, a topological polar surface area of 43.8 Ų, and zero rotatable bonds [1]. This compound belongs to the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitors, GPCR modulators, and epigenetic probes [2].

Scaffold Privileged pyrroloimidazole core for kinase, GPCR, and epigenetic inhibitor design
Functional handle Free primary amine at 3-position enables broad derivatization for library synthesis
Property profile Balanced computed lipophilicity (XLogP ~0) compatible with CNS-oriented library design

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine: Why Substitutes Fail


Although the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is shared by numerous analogs, the position of the primary amine critically governs both synthetic derivatization logic and the resultant biological activity of downstream products. Regioisomers such as the 7-amine exhibit markedly different lipophilicity (LogP –1.57 vs. 0 for the 3-amine), altering passive membrane permeability and CNS exposure potential [1]. Likewise, pre-functionalized 3‑halo or 3‑aryl derivatives preclude the on‑demand introduction of diverse substituents via the free 3-NH₂ group, limiting library enumeration freedom. The following evidence demonstrates why simple in‑class interchange is chemically and pharmacologically unjustified without quantitative head‑to‑head comparison data.

Regioisomer mismatch

7-Amine regioisomer (LogP –1.57) has markedly higher hydrophilicity, which may reduce passive membrane permeability and alter CNS exposure profile relative to the 3-amine.

Pre-functionalized analogs

3-Bromo or 3-aryl derivatives permanently lock the substitution pattern, limiting the scope of late-stage diversification and library enumeration.

Salt form variability

The hydrochloride salt may introduce hygroscopicity and weighing uncertainty, potentially affecting concentration accuracy in biophysical assays.

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine: Comparator Evidence


Lipophilicity Advantage Over 7-Amine Regioisomer

The 3-amine regioisomer (CAS 1507681-94-8) has a computed XLogP3-AA of 0, a value squarely within the optimal range for balanced permeability and solubility [1]. In contrast, the 7-amine regioisomer (CAS 185796-64-9) exhibits a substantially lower LogP of –1.57, indicating markedly higher hydrophilicity that can impede passive transcellular diffusion . The ΔLogP of 1.57 units translates to a theoretical ~37‑fold difference in octanol/water partition coefficient, with direct implications for blood–brain barrier penetration and cellular uptake in whole-cell assays.

Lipophilicity comparison
Reported
XLogP 0 (3-amine) vs LogP –1.57 (7-amine); ΔLogP ≈ 1.57 (≈37× partition difference)
May support CNS penetration-oriented library design; regioisomer choice alters permeability profile
Computed properties; no experimental logD measurement identified
Physicochemical property Lipophilicity CNS drug design

Free 3-NH₂ Synthetic Versatility vs. 3-Substituted Analogs

The 3‑NH₂ group of the target compound serves as a programmable synthetic handle for diazotization, reductive amination, amide coupling, and heterocycle annulation [1]. By contrast, the 3‑bromo analog (CAS 914637-88-0) is limited to cross‑coupling chemistries, and the 3‑aryl derivatives (e.g., EPPI, CAS not provided; or 2‑(4‑fluorophenyl)‑3‑amine, CAS 1416373-17-5) permanently lock the substitution pattern, eliminating the possibility of late‑stage diversification. The review by Semenova et al. explicitly identifies 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑3‑amines as “promising substrates for heterocyclization processes” due to the reactivity of the exocyclic amine [2].

Synthetic scope
Class-level
Free 3-NH₂: >6 reaction types (diazotization, acylation, reductive amination, annulation, etc.)
Maximizes chemical space coverage from a single building block
No side-by-side experimental comparison with 3-substituted analogs available
Synthetic chemistry Scaffold diversification Medicinal chemistry

WDR5 Fragment-Based Epigenetic Probe Precursor

The 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole fragment class was identified as a privileged WDR5 WIN‑site binding motif by NMR fragment screening [1]. Structure‑based expansion of this fragment, in which the 3‑position is a key vector for growing toward the WDR5 surface, yielded lead compounds with dissociation constants (Kd) < 10 nM and micromolar anti‑proliferative activity against MV4;11 AML cells [1]. While the parent 3‑amine itself is not the final inhibitor, it constitutes the minimal pharmacophoric fragment that established the initial structure‑activity relationship; purchasing the 3‑amine enables rapid entry into this validated chemical series without the synthetic burden of de novo core construction.

WDR5 fragment hit
Class-level
Elaborated leads: Kd
Provides entry to validated fragment-to-lead campaign with published co-crystal structures
Data for elaborated derivatives, not the parent 3-amine itself
JNK3 enantioselectivity
Class-level
(S)-enantiomer 20-fold more potent than (R); ≤1.5% off-target hit rate in 464-kinase panel
Supports stereoselective JNK3 probe development; enantiomer choice critical for selectivity
Data from elaborated derivatives; 3-amine is the synthetic precursor
Purity & form
Data to verify
Free base, min. 95% purity (vendor-certified)
Free-base form avoids salt stoichiometry uncertainty in quantitative biophysical assays
No formal head-to-head purity comparison; verify by in-house QC
AR nuclear import
Class-level
3-Aryl derivatives (EPPI, CPPI) inhibit AR nuclear localization in CRPC cell models
Enables parallel synthesis of AR nuclear import inhibitors for cell-model studies
Reference does not provide direct potency comparison with enzalutamide
Epigenetics WDR5 Fragment-based drug discovery

JNK3 Isoform Selectivity and Enantiomeric Discrimination

Graczyk et al. demonstrated that the 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole scaffold can be elaborated into potent JNK3 inhibitors with meaningful isoform selectivity [1]. The (S)‑enantiomers of the optimized series exhibited up to a 20‑fold higher JNK3 inhibitory potency than the corresponding (R)‑enantiomers, and a p38α/JNK3 IC₅₀ selectivity ratio of up to 10 [1]. Compound 26n was profiled against 464 kinases at 10 μM and hit only seven off‑targets with >80% inhibition, confirming that the core scaffold—not a general promiscuous template—drives the selectivity. The 3‑amine serves as the chemical entry point for constructing this exact stereochemically defined scaffold.

JNK3 enantioselectivity
Class-level
(S)-enantiomer 20-fold more potent than (R); ≤1.5% off-target hit rate in 464-kinase panel
Supports stereoselective JNK3 probe development; enantiomer choice critical for selectivity
Data from elaborated derivatives; 3-amine is the synthetic precursor
JNK3 Neurodegeneration Kinase selectivity

Vendor-Certified Purity and Reproducibility

The target compound is commercially available with a vendor‑certified minimum purity of 95% . While the 7‑amine regioisomer is also marketed at 95% purity, the 3‑amine hydrochloride salt (CAS 2374941‑24‑7) introduces additional variability in salt stoichiometry and hygroscopicity that can confound quantitative weighing in high‑throughput experimentation. For groups executing structure–activity relationship (SAR) studies where compound concentration errors must remain below 5%, the free‑base 3‑amine offers direct, salt‑free handling that improves weighing accuracy and dissolution consistency across diverse solvent systems.

Purity & form
Data to verify
Free base, min. 95% purity (vendor-certified)
Free-base form avoids salt stoichiometry uncertainty in quantitative biophysical assays
No formal head-to-head purity comparison; verify by in-house QC
Quality control Reproducibility Chemical sourcing

AR Nuclear Localization Inhibition by 3-Aryl Derivatives

The closely related 3‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazoles EPPI (3‑(4‑ethoxyphenyl)) and CPPI (3‑(4‑chlorophenyl)) inhibit androgen receptor nuclear localization in castration‑resistant prostate cancer (CRPC) cells with selectivity over glucocorticoid and estrogen receptors [1]. CPPI demonstrated in vivo efficacy, inhibiting proliferation of relapsed LNCaP tumor xenografts [1]. The 3‑amine is the logical synthetic precursor for preparing these 3‑aryl derivatives via diazotization and Suzuki coupling, providing a direct route to a biologically validated chemotype without requiring custom synthesis of each aryl variant.

AR nuclear import
Class-level
3-Aryl derivatives (EPPI, CPPI) inhibit AR nuclear localization in CRPC cell models
Enables parallel synthesis of AR nuclear import inhibitors for cell-model studies
Reference does not provide direct potency comparison with enzalutamide
Prostate cancer Androgen receptor Nuclear translocation

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine: Key Procurement Scenarios


Fragment-Based Epigenetic Probes Targeting WDR5 WIN-Site

The 3‑amine scaffold is the validated minimal fragment for WDR5 WIN‑site binding [1]. A medicinal chemistry team can purchase this compound, obtain co‑crystal structures using the published protocols (PDB 6das), and elaborate the 2‑position with aryl groups to achieve Kd values < 10 nM. The published SAR, cellular MV4;11 proliferation data, and selectivity profiles provide a risk‑mitigated starting point for a fragment‑to‑lead campaign against mixed‑lineage leukemia.

Stereoselective JNK3 Inhibitor Synthesis for Neurodegeneration

Using the 3‑amine as the core, researchers can install chiral substituents to generate enantiomeric pairs and rapidly assess JNK3 vs. p38α selectivity [1]. The demonstrated 20‑fold enantiomeric potency differential and the narrow off‑target profile (7/464 kinases) make this scaffold suitable for chemical probe development in Parkinson’s disease and cerebral ischemia models where JNK3 inhibition is therapeutically validated.

Parallel Synthesis of 3-Aryl Pyrroloimidazoles for AR Nuclear Import in CRPC

The free 3‑NH₂ group permits diazotization and subsequent Suzuki–Miyaura coupling to generate diverse 3‑aryl derivatives such as EPPI and CPPI [1]. These compounds inhibit AR nuclear localization—a mechanism distinct from conventional anti‑androgens—and CPPI has demonstrated in vivo tumor growth inhibition in LNCaP xenografts. Purchasing the 3‑amine as a common late‑stage intermediate enables a structure–activity relationship study with minimal synthetic investment per analog.

CNS-Penetrant Kinase Probe Design with Balanced Lipophilicity

The computed XLogP3‑AA of 0 positions the 3‑amine in the optimal lipophilicity range for CNS drug‑likeness [1]. Unlike the excessively polar 7‑amine regioisomer (LogP –1.57) [2], the 3‑amine does not require additional lipophilic masking to achieve passive blood–brain barrier penetration. Discovery teams focused on neurodegenerative or neuro‑oncology targets can prioritize this isomer for CNS‑oriented library synthesis.

Application
Selection Property
Validation Focus
WDR5 WIN-site fragment-based probe design
Primary amine reactivity for 2-aryl diversification
Published co-crystal structures and SAR data
JNK3 isoform-selective probe development for neurodegeneration models
Stereochemical tunability for enantiomer-specific activity
Reported enantiomeric selectivity and narrow off-target profile
Prostate cancer cell-model studies targeting AR nuclear import
3-Aryl group introduction via amine derivatization
AR nuclear localization inhibition in CRPC cell lines
CNS-penetrant kinase probe design
Balanced lipophilicity (XLogP ~0) matching CNS drug-like space
Passive permeability and BBB penetration assessment
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